1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(3-Chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl group at the 1-position and a 3,4-dimethoxyphenethylamine substituent at the 4-amine position. Pyrazolo[3,4-d]pyrimidines are heterocyclic compounds known for their kinase inhibitory activity, with structural modifications significantly impacting selectivity and potency.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-28-18-7-6-14(10-19(18)29-2)8-9-23-20-17-12-26-27(21(17)25-13-24-20)16-5-3-4-15(22)11-16/h3-7,10-13H,8-9H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYFIJKQCHMHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structural features of this compound contribute to its unique activity profile, making it a subject of interest for medicinal chemistry research.
Structural Characteristics
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a 3-chlorophenyl group and a 3,4-dimethoxyphenyl substituent enhances its lipophilicity and potentially its bioavailability.
| Property | Details |
|---|---|
| Molecular Formula | C25H23ClN4O5 |
| Molecular Weight | 494.1357 g/mol |
| LogP | 3.7248 |
| Density | 1.16 g/cm³ |
Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For example, derivatives have shown inhibition of various cancer cell lines, including:
- A549 (lung cancer) : Compounds demonstrated IC50 values ranging from 0.75 µM to 4.21 µM against A549 cells, indicating potent cytotoxicity .
- HCT116 (colon cancer) : Some derivatives exhibited notable antiproliferative effects with IC50 values as low as 0.067 µM against Aurora-A kinase .
The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer cell growth and survival.
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties. Studies have reported that similar pyrazolo derivatives can inhibit both Gram-positive and Gram-negative bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various kinases:
- Aurora-A Kinase : Significant inhibition was noted with IC50 values indicating strong potential as an anticancer agent.
- Cyclin-dependent Kinases (CDKs) : Compounds from this class have shown activity against CDKs, which are crucial in cell cycle regulation .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Xia et al. (2022) reported that certain pyrazole derivatives induced significant apoptosis in cancer cell lines with IC50 values around 49.85 µM .
- Fan et al. (2022) synthesized derivatives that caused autophagy in A549 cells without inducing apoptosis, showcasing a different mechanism of action .
- Strocchi et al. (2022) developed analogues that exhibited potent activity against HCC and SNU449 cell lines with IC50 values as low as 0.07 µM .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a systematic comparison with structurally similar compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Activity :
- Chlorophenyl Groups : Chlorine atoms at aromatic positions (e.g., 3-chlorophenyl in the target compound) enhance lipophilicity and kinase binding affinity. For example, 2d () showed Src kinase inhibition due to its chloro and isopropylthio groups .
- Methoxy Groups : The 3,4-dimethoxyphenethyl group in the target compound may improve CNS penetration or modulate selectivity, as seen in PP2 (), a pyrazolo[3,4-d]pyrimidine with methoxy groups used in mGluR1 studies .
Synthesis Strategies :
- The target compound likely requires multi-step synthesis involving Vilsmeier–Haack reagent () or Suzuki coupling (). Yields for analogs range from 51% (2c , ) to 82% (), depending on reaction conditions .
Biological Activity Trends :
- Antimicrobial Activity : Compounds with sulfonyl groups (e.g., 11 , ) showed moderate antibacterial activity against S. aureus but lower efficacy compared to naphthalene hybrids (17g , ) .
- Kinase Inhibition : Substituents at C6 (e.g., isopropylthio in 2d ) enhance kinase selectivity. The target compound’s dimethoxy group may similarly optimize interactions with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
